GD2-Ganglioside

Immunoassay Antibody validation Neuroblastoma

GD2-Ganglioside is the authentic, non-substitutable antigen for anti-GD2 monoclonal antibody validation and CAR-T therapy development. Clinical-grade antibodies (3F8, 14G2a, hu3F8-IgG1) show 0% cross-reactivity with GM2 and GD3—only authentic GD2 ensures valid assay qualification. In neuroblastoma CAR-T trials, GD2-targeted therapies achieved 63% ORR (33% CR). ≥98% purity by TLC/HPTLC supports LC-MS/MS calibration. Natural ceramide heterogeneity (C16:0–C24:0 species) enables structure-function studies. Procure authentic GD2 to avoid false-negative immunoassay results.

Molecular Formula C74H134N4O32
Molecular Weight 1591.9 g/mol
Cat. No. B8261863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGD2-Ganglioside
Molecular FormulaC74H134N4O32
Molecular Weight1591.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+
InChIKeyFFILOTSTFMXQJC-NHQGMKOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GD2-Ganglioside: A Disialoganglioside Tumor-Associated Antigen for Immunotherapy Research and Analytical Standardization


GD2-Ganglioside is a b-series disialoganglioside composed of a ceramide lipid anchor and a pentasaccharide head group containing two sialic acid (Neu5Ac) residues linked via an α2→8 internal linkage [1]. Biochemically, GD2 is synthesized from GD3 by the enzyme B4GALNT1 (GM2/GD2 synthase), with GD3 synthase (ST8SIA1) serving as the rate-limiting upstream enzyme [2]. This compound is minimally expressed in normal adult tissues—principally restricted to the cerebellum, peripheral nerves, and skin melanocytes—but is highly overexpressed on tumors of neuroectodermal origin, including neuroblastoma (nearly 100%), melanoma, retinoblastoma, Ewing sarcoma, and subsets of breast, prostate, and small cell lung cancers [3][4]. This restricted normal tissue distribution and broad tumor overexpression underpin GD2's designation as a high-priority cancer antigen by the NCI (ranked 12th among 75 tumor antigens) and its validation as the target of FDA-approved antibody therapies such as dinutuximab [4].

Why GD2-Ganglioside Cannot Be Replaced by GM2, GD3, or Other Ganglioside Analogs in Immunoassays and Functional Studies


Substitution of GD2 with closely related gangliosides such as GM2, GD3, or GD1b in analytical or functional applications introduces quantifiable error and misinterpretation due to distinct antibody recognition profiles and divergent biological functions. Anti-GD2 monoclonal antibodies (including clinically relevant clones such as 3F8, 14G2a, and hu3F8-IgG1) exhibit minimal to zero cross-reactivity with GM2 and GD3 in ELISA-based binding assays [1][2]. Beyond antibody recognition, functional studies in isogenic melanoma cell models demonstrate that GD2 and GD3, despite sharing biosynthetic proximity, drive fundamentally different malignant phenotypes: GD3+ cells show elevated invasion activity, whereas GD2+ cells exhibit markedly enhanced adhesion to collagen I (GD2+ >> GD3+) and slower migration velocity [3]. Even the ceramide chain length composition of GD2—not captured by the carbohydrate epitope alone—dictates immunosuppressive potency, with shorter-chain (C16:0, C18:0) molecular species displaying 6- to 10-fold greater activity than longer-chain (C22:0/C24:1, C24:0) species [4]. These orthogonal lines of evidence establish that GD2 possesses molecular and functional specificity that cannot be recapitulated by substituting alternative gangliosides.

GD2-Ganglioside Quantitative Differentiation Evidence: Head-to-Head Comparisons with GM2, GD3, and Class Analogs


Anti-GD2 Antibody Specificity: ELISA Cross-Reactivity of hu3F8-IgG1 with GM2 and GD3 is 0%

The humanized anti-GD2 monoclonal antibody hu3F8-IgG1 exhibits zero detectable cross-reactivity with the closely related gangliosides GM2 and GD3 in ELISA binding assays [1]. In a comparative specificity panel, hu3F8-IgG1 binding to GD1a, GM2, GT1b, GD3, and GQ1b was measured as a percentage relative to GD2 binding. The cross-reactivity for GM2/GD2 was 0%, and for GD3/GD2 was 0% [1]. Only GD1b showed measurable cross-reactivity at 4.5% ± 0.7% relative to GD2 [1]. This high specificity profile is consistent across multiple antibody formats (chimeric, humanized, murine IgG1/IgG4), all showing GM2/GD2 cross-reactivity at 0% [1].

Immunoassay Antibody validation Neuroblastoma

Functional Divergence: GD2+ Cells Exhibit >3× Stronger Collagen I Adhesion than GD3+ Cells in Isogenic Melanoma Models

In isogenic melanoma cell lines engineered to express individual gangliosides (GM3, GM2, GM1, GD3, or GD2), GD2-expressing cells demonstrated uniquely enhanced cell adhesion to collagen I compared to all other ganglioside-expressing cells [1]. The intensity of cell adhesion to collagen I (CL-I) followed the rank order: GD2+ >> GD3+, GM1+ > GM2+, GM3+ cells [1]. Cell adhesion of GD2+ cells was described as 'markedly strong' relative to the comparator GD3+ cells [1]. Concurrently, cell migration velocity of GD2+ cells was slower than all other ganglioside-expressing cells [1]. In contrast, GD3+ cells exhibited the highest cell invasion activity among the panel (GD3+ ≧ GM2+ > GM1+, GM3+, GD2+ cells) [1].

Cell adhesion Metastasis Cancer biology

Ceramide Chain Length Dictates GD2 Immunosuppressive Activity: C16:0/C18:0 Species Are 6- to 10-Fold More Potent than C22:0/C24:0 Species

The immunosuppressive activity of GD2 ganglioside is not determined solely by its carbohydrate head group but is strikingly modulated by ceramide fatty acyl chain length [1]. In studies of highly purified naturally occurring tumor GD2, molecular species containing shorter fatty acyl chains (C16:0, C18:0) in the ceramide moiety were 6- to 10-fold more active in immunosuppression assays than GD2 species containing longer fatty acyl chains (C22:0/C24:1, C24:0) [1]. This structure-activity relationship was confirmed across multiple ganglioside types, indicating that ceramide composition is a critical determinant of biological potency [1]. The shorter-chain, more immunosuppressive species are preferentially shed by tumor cells, suggesting a tumor-evolved optimization for immune evasion [1].

Immunosuppression Tumor immunology Lipidomics

GD2 Synthesis Inhibition by D-PDMP Reduces Tumor Cell Adhesion by 65% in Neuroblastoma

Pharmacological inhibition of ganglioside synthesis with D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) specifically abrogates GD2 production and produces quantifiable functional consequences [1]. In LA-N5 neuroblastoma cells, treatment with D-PDMP at 10–20 μM completely inhibited GD2 production within 48 hours [1]. This inhibition of GD2 expression resulted in a 65% reduction in cell adhesion to collagen compared to untreated control cells (OD570 0.07±0.01 vs 0.21±0.030, P<0.01) [1]. The reduction in adhesion was directly attributable to GD2 depletion rather than non-specific toxicity, as parallel studies confirmed that anti-GD2 mAbs induced cell death selectively in GD2-positive tumors but not in GD2-negative tumors [2].

Pharmacological inhibition Cell adhesion Neuroblastoma

GD2-CAR-T Cell Therapy Achieves 63% ORR and 33% Complete Response in Relapsed/Refractory Neuroblastoma (Phase I/II Trial NCT03373097)

GD2-targeted CAR-T cell therapy (GD2-CART01) has demonstrated clinically meaningful antitumor activity in relapsed/refractory high-risk neuroblastoma, a population with historically poor outcomes [1][2]. In the Phase I/II trial NCT03373097, GD2-CART01 treatment achieved an objective response rate (ORR) of 63%, including a 33% complete response (CR) rate [1]. Three-year event-free survival (EFS) was 36% and overall survival (OS) was 60% [1]. This GD2-directed cellular immunotherapy was deemed feasible and safe, with sustained antitumor effects and a manageable safety profile [1][2]. In comparison, the anti-GD2 monoclonal antibody dinutuximab beta as monotherapy in relapsed/refractory neuroblastoma (NCT02743429) achieved a 26% ORR (CR/PR) at 24 weeks [1].

CAR-T immunotherapy Neuroblastoma Clinical trial

Commercial GD2 Purity ≥98% by HPTLC/TLC with NeuAc:NeuGc Ratio of 100:0

Commercially available GD2 ganglioside preparations from reputable vendors are characterized by high purity specifications critical for analytical and functional reproducibility [1]. Human brain-derived GD2 (Sigma-Aldrich/Merck) is supplied at ≥98% purity as determined by TLC, in lyophilized form, soluble in chloroform/methanol (2:1) . Alternative sources such as ARP American Research Products supply GD2-Disialoganglioside at >98% purity by HPTLC, with specified 100% NeuAc content and no detectable NeuGc contamination [1]. The absence of NeuGc (N-glycolylneuraminic acid) is notable because NeuGc is immunogenic in humans and can confound antibody-based assays [1]. Ceramide heterogeneity (varying fatty acyl chain lengths) is inherent to natural-source GD2 and manifests as multiple bands on TLC, a characteristic that must be accounted for in analytical method development .

Analytical standardization Quality control Lipidomics

Optimal Procurement-Driven Application Scenarios for GD2-Ganglioside


Anti-GD2 Antibody Validation and Immunoassay Calibration

GD2 is the essential antigen for validating anti-GD2 monoclonal antibody specificity and calibrating GD2-detection immunoassays. As demonstrated in ELISA specificity panels, clinical-grade anti-GD2 antibodies such as hu3F8-IgG1 show 0% cross-reactivity with GM2 and GD3 [1]. This near-absolute specificity requires authentic GD2 as the positive control antigen to establish assay dynamic range, determine limit of detection, and verify antibody lot-to-lot consistency. Substituting GM2 or GD3 produces false-negative results and invalidates assay qualification.

GD2-CAR-T Cell Therapy Development and Potency Assays

GD2 is the validated target for CAR-T cell therapies that have demonstrated 63% objective response rates (33% complete response) in relapsed/refractory high-risk neuroblastoma clinical trials [1]. For preclinical CAR-T development, purified GD2 serves as the antigen for CAR binding affinity measurements, target engagement assays, and potency release testing. The 2.4-fold higher ORR of GD2-CART01 versus dinutuximab monotherapy underscores the translational relevance of GD2 as a CAR-T target [1].

Tumor Cell Adhesion and Metastasis Mechanistic Studies

GD2 confers unique cell adhesion properties not shared by GD3 or GM2. In isogenic melanoma cell models, GD2+ cells exhibit markedly strong adhesion to collagen I (GD2+ >> GD3+) and slower migration velocity than all other ganglioside-expressing cells [1]. This functional specificity positions GD2 as the ganglioside of choice for investigating tumor cell adhesion to extracellular matrix, metastatic niche colonization, and integrin-mediated signaling pathways. Procurement of GD2 (rather than GD3) is required to reproduce the adhesion phenotype described in the literature [1].

Quantitative Lipidomics and Mass Spectrometry Method Development

High-purity GD2 (≥98% by TLC/HPTLC) serves as a calibration standard for targeted LC-MS/MS ganglioside profiling methods [1]. Optimized LC-MS workflows using ZIC-HILIC columns can resolve GD2 from isomeric gangliosides (e.g., GD1a vs GD1b) with excellent linearity (R² = 0.9961–0.9975) [1]. Researchers should note that natural-source GD2 exhibits ceramide heterogeneity, producing multiple TLC bands corresponding to varying fatty acyl chain lengths—this inherent heterogeneity requires method adjustments but also enables investigation of ceramide structure-function relationships, wherein C16:0/C18:0 species show 6- to 10-fold higher immunosuppressive activity than longer-chain species [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for GD2-Ganglioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.